5-Amino-1-(3-chloro-4-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-1-(3-chloro-4-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biological research. This compound features a unique structure that combines a pyrrolone core with substituted phenyl and benzodiazole groups, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-4-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone precursor under acidic or basic conditions.
Substitution on the Phenyl Ring:
Attachment of the Benzodiazole Group: This step may involve a condensation reaction between an o-phenylenediamine derivative and a suitable aldehyde or ketone to form the benzodiazole ring, followed by its attachment to the pyrrolone core.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of solvents that facilitate the desired reactions while minimizing by-products.
Temperature and Pressure Control: Precise control of reaction temperatures and pressures to optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential interactions with biomolecules can be studied to understand its effects on cellular processes. It may serve as a probe or a tool in biochemical assays.
Medicine
The compound’s structural features suggest potential pharmacological activities. It could be investigated for its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism by which 5-Amino-1-(3-chloro-4-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(3-chloro-4-methylphenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the methyl group on the benzodiazole ring.
5-Amino-1-(3-chloro-4-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The presence of both the 3-chloro-4-methylphenyl and 6-methyl-1H-1,3-benzodiazol-2-YL groups in the same molecule provides a unique combination of electronic and steric effects, potentially leading to distinctive chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of 5-Amino-1-(3-chloro-4-methylphenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H17ClN4O |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H17ClN4O/c1-10-3-6-14-15(7-10)23-19(22-14)17-16(25)9-24(18(17)21)12-5-4-11(2)13(20)8-12/h3-8,21,25H,9H2,1-2H3,(H,22,23) |
InChI Key |
MKQQVFHVCFFKJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC(=C(C=C4)C)Cl)O |
Origin of Product |
United States |
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